molecular formula C24H23N3O4S B2404428 N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide CAS No. 339100-19-5

N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide

Cat. No. B2404428
M. Wt: 449.53
InChI Key: CDIPHPIKKVZJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Genotoxic Properties

  • Synthesis and Investigation: This compound has been synthesized and investigated for its antimicrobial and genotoxic activities. One study focused on the crystal and molecular structure of a related compound, exploring its potential in this area (Benvenuti et al., 1997).

Enzyme Inhibitory Potential

  • Sulfonamides with Benzodioxane and Acetamide Moieties: Research has been conducted on sulfonamides with benzodioxane and acetamide moieties, including this compound, for their enzyme inhibitory activities against alpha-glucosidase and acetylcholinesterase. This study also included in silico molecular docking results (Abbasi et al., 2019).

Antibacterial Activity

  • Antibacterial Effects Against MRSA: A study explored the synthesis of N-substituted benzimidazoles and their systematic analysis against Methicillin Resistant Staphylococcus aureus (MRSA), indicating significant potential in antibacterial applications (Chaudhari et al., 2020).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition: The compound has been studied for its role as a corrosion inhibitor for mild steel in acidic conditions. This research involved electrochemical methods to evaluate the efficiency of the compound in corrosion prevention (Yadav et al., 2013).

Neuroprotection and Anti-Inflammatory Activity

  • Neuroprotective Effects: There has been research into the neuroprotective effects of benzimidazole containing acetamide derivatives, including this compound, against ethanol-induced neurodegeneration. This research looked at oxidative stress and neuroinflammation in rat models (Imran et al., 2020).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[2-[(4-methylphenyl)sulfonylmethyl]benzimidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-17-7-13-20(14-8-17)32(29,30)16-23-26-21-5-3-4-6-22(21)27(23)15-24(28)25-18-9-11-19(31-2)12-10-18/h3-14H,15-16H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIPHPIKKVZJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide

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